molecular formula C11H21NO2 B069256 tert-Butyl hex-5-en-2-ylcarbamate CAS No. 169268-97-7

tert-Butyl hex-5-en-2-ylcarbamate

Cat. No. B069256
M. Wt: 199.29 g/mol
InChI Key: FFXKVKQCRFUQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl hex-5-en-2-ylcarbamate, also known as TBH, is a carbamate derivative that has been widely used in scientific research as a protecting group for amines and amino acids. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol. TBH has gained popularity due to its stability and ease of use in synthetic chemistry.

Mechanism Of Action

Tert-Butyl hex-5-en-2-ylcarbamate acts as a protecting group by forming a stable carbamate linkage with the amine or amino acid. The carbamate group is stable under a wide range of conditions, making it an ideal protecting group for use in synthetic chemistry.

Biochemical And Physiological Effects

Tert-Butyl hex-5-en-2-ylcarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has been used in a variety of biological assays.

Advantages And Limitations For Lab Experiments

Tert-Butyl hex-5-en-2-ylcarbamate has several advantages as a protecting group, including its stability, ease of use, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several potential future directions for research involving tert-Butyl hex-5-en-2-ylcarbamate. One area of interest is the development of new methods for synthesizing tert-Butyl hex-5-en-2-ylcarbamate and related carbamate derivatives. Another area of interest is the development of new applications for tert-Butyl hex-5-en-2-ylcarbamate in synthetic chemistry and biological research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of tert-Butyl hex-5-en-2-ylcarbamate and related compounds.

Synthesis Methods

Tert-Butyl hex-5-en-2-ylcarbamate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl carbamate with 5-hexen-2-ol in the presence of a catalyst such as triethylamine. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of tert-Butyl hex-5-en-2-ylcarbamate as a white solid.

Scientific Research Applications

Tert-Butyl hex-5-en-2-ylcarbamate has found widespread use in scientific research as a protecting group for amines and amino acids. It is commonly used in peptide synthesis to protect the amino group of the N-terminal amino acid. tert-Butyl hex-5-en-2-ylcarbamate is also used as a protecting group for the side chain amino group of lysine and arginine residues in peptides and proteins.

properties

CAS RN

169268-97-7

Product Name

tert-Butyl hex-5-en-2-ylcarbamate

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-hex-5-en-2-ylcarbamate

InChI

InChI=1S/C11H21NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,12,13)

InChI Key

FFXKVKQCRFUQDD-UHFFFAOYSA-N

SMILES

CC(CCC=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCC=C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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